3-methyl-6-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine
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Overview
Description
3-methyl-6-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a pyridine ring, and a pyridazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine typically involves multiple steps, starting with the preparation of the individual ring systems. The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives. The pyridazine ring is often prepared via cyclization reactions involving hydrazine derivatives and diketones. The final step involves the coupling of these ring systems under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used in the industrial synthesis include palladium catalysts, hydrazine derivatives, and various organic solvents.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
3-methyl-6-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-6-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone: Similar structure but with a different position of the pyridine ring.
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone: Another structural isomer with the pyridine ring in a different position.
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(pyridin-2-yl)ethanone: Similar compound with an ethanone group instead of a methanone group.
Uniqueness
The uniqueness of 3-methyl-6-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine lies in its specific arrangement of ring systems and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-7-8-15(19-18-12)22-13-5-4-10-20(11-13)16(21)14-6-2-3-9-17-14/h2-3,6-9,13H,4-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZDCFQMCBRTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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